molecular formula C12H11ClN2O3 B2570270 Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1003988-69-9

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2570270
CAS No.: 1003988-69-9
M. Wt: 266.68
InChI Key: LXUCWTMABKRBPE-UHFFFAOYSA-N
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Description

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenoxy group and a carboxylate ester. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol derivative with a suitable leaving group on the pyrazole ring.

    Esterification: The final step is the esterification of the carboxylic acid group on the pyrazole ring with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorophenoxy group.

Major Products

The major products formed from these reactions include pyrazole-3-carboxylic acid derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 1-((4-chlorophenoxy)methyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    5-[(4-chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: This compound has a similar chlorophenoxy group but differs in the heterocyclic ring structure.

    2-methyl-4-chlorophenoxyacetic acid: This compound shares the chlorophenoxy moiety but has a different functional group and overall structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUCWTMABKRBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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